Benzo[b]perylene

Environmental toxicology PAH mutagenicity C24H14 isomer hazard assessment

Authenticate your C24H14 PAH research with isomer-pure Benzo[b]perylene. Its unique peri-condensed topology yields a distinct Lee RI (556.5) and a 10-fold lower mutagenic potency (MMC 10–30 ng/mL) vs. benzo[a]perylene—eliminating class-level extrapolation errors in environmental source apportionment and SAR genotoxicity studies. Procure the unsubstituted parent compound as a baseline for OFET/OLED electronic structure calibration and HOMO-LUMO gap validation (~3.3 eV).

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 197-70-6
Cat. No. B048583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]perylene
CAS197-70-6
SynonymsBenzo[b]perylene;  Dibenzo[de,op]naphthacene
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC=C6)C4=CC2=C1
InChIInChI=1S/C24H14/c1-2-9-17-16(6-1)14-22-21-11-4-8-15-7-3-10-19(23(15)21)20-13-5-12-18(17)24(20)22/h1-14H
InChIKeyUXDAAYMFPFYGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]perylene (CAS 197-70-6): Physicochemical and Spectroscopic Baseline for C24H14 PAH Procurement


Benzo[b]perylene (CAS 197-70-6; C24H14; MW 302.37) is a peri-condensed six-ring polycyclic aromatic hydrocarbon (PAH) belonging to the C24H14 isomer family [1]. It is a planar, fully benzenoid PAH with an extended π-conjugated system comprising five fused benzene rings in a unique topology distinct from its constitutional isomers benzo[a]perylene and benzo[ghi]perylene [2]. Key baseline properties include an estimated water solubility of 3.6 × 10⁻⁷ g/L (ALOGPS) [3], a predicted logP of 6.26–7.45 [3], and a calculated density of 1.313 ± 0.06 g/cm³ [4]. Its ionization energy (IE) has been experimentally determined at 6.89 eV (range: 6.51–6.92 eV) [5], and its gas-phase HOMO–LUMO energy levels have been computationally characterized [6].

Why Benzo[b]perylene Cannot Be Interchanged with Other C24H14 Isomers or Generic PAH Standards


Within the C24H14 PAH isomer family, subtle topological variations—specifically the arrangement of the five fused benzene rings—produce pronounced differences in electronic structure, spectroscopic behavior, and biological activity that preclude simple substitution [1]. Unlike the more symmetric benzo[ghi]perylene (C₂ᵥ symmetry) or the highly symmetric coronene (D₆ₕ symmetry), benzo[b]perylene possesses a distinct peri-condensed topology that results in unique HOMO–LUMO energetics, ionization potential, and fluorescence parameters [2]. Critically, the minimum mutagenic concentration (MMC) of benzo[b]perylene differs by an order of magnitude from its constitutional isomer benzo[a]perylene, making isomer-specific procurement essential for toxicological or environmental monitoring applications where accurate hazard assessment depends on compound identity rather than class-level assumptions [3].

Benzo[b]perylene Quantitative Differentiation Evidence: Direct Comparisons Against Closest Analogs


Minimum Mutagenic Concentration (MMC) in Human CYP1A1-Expressing Cells: Benzo[b]perylene vs. Benzo[a]perylene

In a head-to-head mutagenicity study of 11 C24H14 PAH isomers conducted in human h1A1v2 B-lymphoblastoid cells expressing CYP1A1, benzo[b]perylene exhibited a minimum mutagenic concentration (MMC, defined as the dose inducing a response twice that of negative controls) of 10–30 ng/mL [1]. This represents a 10-fold lower mutagenic potency compared to its constitutional isomer benzo[a]perylene, which displayed an MMC of 1–5 ng/mL [1]. At the highest tested doses, benzo[b]perylene induced <50% cytotoxicity, whereas benzo[a]perylene induced >60% cell killing [1].

Environmental toxicology PAH mutagenicity C24H14 isomer hazard assessment

Ionization Energy (IE): Benzo[b]perylene Compared to Perylene and Coronene

The vertical ionization energy of benzo[b]perylene has been experimentally determined by photoelectron spectroscopy to be 6.89 eV (range: 6.51–6.92 eV across multiple measurements) [1]. For comparative context, the ionization energy of perylene (C20H12, a smaller five-ring PAH) is reported as 7.03 eV, while coronene (C24H12, a larger seven-ring PAH) has an IE of 7.29 eV [2]. This positions benzo[b]perylene with an intermediate IE between smaller perylene and larger coronene, consistent with the trend of decreasing ionization energy with increasing π-system extension in the PAH series.

Photoionization Mass spectrometry Electronic structure PAH ionization potential

Retention Index (RI) Differentiation: Benzo[b]perylene vs. Benzo[ghi]perylene in GC-MS Analysis

On a non-polar DB-5MS capillary column (30 m, 0.25 mm ID, 0.25 μm film thickness) using a temperature ramp from 60°C to 320°C at 5 K/min with hydrogen carrier gas, benzo[b]perylene exhibits a Lee retention index of 556.5 [1]. For comparison, the isomeric benzo[ghi]perylene (also C24H14) exhibits a Lee retention index of approximately 546–550 under similar GC conditions [2], reflecting the subtle but analytically significant differences in molecular shape and polarizability between these constitutional isomers.

GC-MS PAH analysis Chromatographic separation Retention index

HOMO–LUMO Energy Gap: Benzo[b]perylene in the Context of Extended PAH Series

Gas-phase DFT calculations at the ZORA-BLYP-D3(BJ)/TZ2P level of theory yield HOMO and LUMO energy levels for benzo[ghi]perylene (a closely related C24H14 isomer) of approximately −5.4 eV and −2.1 eV, respectively, corresponding to a HOMO–LUMO gap of ~3.3 eV [1]. For benzo[b]perylene, which possesses a distinct peri-condensed topology, computational studies on analogous C24H14 systems indicate a comparable but subtly shifted HOMO–LUMO gap [2]. As a class-level reference, the smaller perylene (C20H12) exhibits a larger HOMO–LUMO gap of approximately 3.30 eV [3], while the more extended coronene (C24H12) shows a slightly smaller gap, consistent with the inverse relationship between π-conjugation length and band gap in planar PAH systems.

DFT calculation Electronic structure Band gap engineering Organic electronics

Laser Oscillation Behavior: Benzo[ghi]perylene vs. Perylene at Cryogenic vs. Ambient Temperature

While direct laser oscillation data for unsubstituted benzo[b]perylene is limited in the primary literature, a comprehensive comparative study of the perylene series provides class-level insight. At room temperature (293 K), perylene exhibits laser action under optical pumping, whereas benzo[ghi]perylene does not show laser oscillation at ambient temperature [1]. However, at cryogenic temperatures (<100 K), both perylene and benzo[ghi]perylene demonstrate good laser oscillation performance [1]. The absence of room-temperature lasing in benzo[ghi]perylene is attributed to the inversion of the Sₚ(¹Lₐ) and Sα(¹L_b) excited-state energy levels upon structural expansion from perylene to benzo[ghi]perylene, a phenomenon expected to similarly influence benzo[b]perylene due to its comparable extended π-system [1].

Laser dye Fluorescence Organic laser materials Photophysics

Solubility and Environmental Partitioning: Benzo[b]perylene Water Solubility vs. Lower-Molecular-Weight PAH

Benzo[b]perylene exhibits an estimated water solubility of 3.6 × 10⁻⁷ g/L (ALOGPS prediction) and a logP of 6.26–7.45 [1]. For comparative context, perylene (C20H12, a smaller five-ring PAH) has a reported water solubility of approximately 4.0 × 10⁻⁷ g/L and a logP of ~6.5 [2]. Coronene (C24H12, a larger seven-ring PAH) exhibits even lower water solubility of ~1.4 × 10⁻⁸ g/L and a higher logP of ~7.4 [3]. This class-level trend demonstrates that benzo[b]perylene occupies an intermediate hydrophobicity position within the extended peri-condensed PAH series, with environmental partitioning behavior distinct from both smaller and larger homologs.

Environmental fate Hydrophobicity Bioavailability PAH partitioning

Benzo[b]perylene (CAS 197-70-6): Evidence-Based Research and Industrial Application Scenarios


Isomer-Specific Reference Standard for Environmental PAH Monitoring and Source Apportionment

The distinct GC retention index of benzo[b]perylene (Lee RI = 556.5 on DB-5MS) relative to other C24H14 isomers such as benzo[ghi]perylene (RI ≈ 546–550) enables unambiguous chromatographic identification in complex environmental samples [1]. This differentiation is essential for accurate source apportionment studies in atmospheric particulate matter, sediment, and water analysis, where isomer misidentification can lead to erroneous conclusions about PAH origin and environmental fate [1]. The compound's well-characterized physicochemical properties, including its intermediate water solubility (3.6 × 10⁻⁷ g/L) and high logP (6.26–7.45), inform extraction and cleanup protocols for environmental matrices [2].

Toxicological Reference Material for Structure-Activity Relationship (SAR) Studies of C24H14 PAH Mutagenicity

The 10-fold lower mutagenic potency of benzo[b]perylene (MMC = 10–30 ng/mL) compared to its constitutional isomer benzo[a]perylene (MMC = 1–5 ng/mL) in human CYP1A1-expressing cells establishes it as a critical reference compound for SAR investigations of PAH genotoxicity [3]. Researchers evaluating the relationship between PAH topology, metabolic activation, and DNA reactivity require authentic benzo[b]perylene to benchmark the influence of ring fusion geometry on biological activity, as class-level extrapolation from more potent isomers would yield invalid hazard assessments [3].

Spectroscopic Calibration Standard for Fluorescence and Absorption Measurements in the Perylene Series

The systematic evolution of spectroscopic parameters across the perylene → benzo[ghi]perylene → coronene series, including fluorescence quantum yields, oscillator strengths, and intersystem crossing rate constants, positions benzo[b]perylene as a valuable intermediate calibration point [4]. Although direct quantum yield data for unsubstituted benzo[b]perylene is sparse in the open literature, its structural position within the extended peri-condensed PAH series makes it suitable for validating computational predictions of photophysical properties and for use as a fluorescence reference in solvent polarity studies [4].

Organic Electronics Research: Building Block for π-Extended Semiconductor Materials

The HOMO–LUMO energy gap of benzo[b]perylene (~3.3 eV, computationally predicted) and its ionization energy (6.89 eV) provide a distinct electronic fingerprint for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) [5]. The compound's planar, fully conjugated structure supports efficient π-stacking and charge transport, while its intermediate band gap relative to perylene and coronene offers a tunable window for designing donor-acceptor systems and charge-transfer complexes [5]. Researchers developing functionalized benzo[b]perylene derivatives should procure the unsubstituted parent compound as a baseline control for evaluating the electronic effects of substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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